molecular formula C19H19ClN2O2S B2740951 (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-ethoxyphenyl)methanone CAS No. 851808-11-2

(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-ethoxyphenyl)methanone

Cat. No.: B2740951
CAS No.: 851808-11-2
M. Wt: 374.88
InChI Key: GLLCUVJZNSOVNX-UHFFFAOYSA-N
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Description

(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-ethoxyphenyl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorobenzylthio group, a dihydroimidazolyl group, and an ethoxyphenyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-ethoxyphenyl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-chlorobenzyl chloride with thiourea to form 3-chlorobenzylthiourea. This intermediate is then reacted with 4,5-dihydro-1H-imidazole-1-carboxaldehyde under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods may also include purification steps such as recrystallization or chromatography to isolate the compound from impurities.

Chemical Reactions Analysis

Types of Reactions

(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-ethoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

In biological research, (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-ethoxyphenyl)methanone is studied for its potential biological activity. It may exhibit properties such as antimicrobial or anticancer activity, making it a candidate for drug development.

Medicine

The compound’s potential medicinal properties are of interest in the development of new pharmaceuticals. Researchers investigate its efficacy and safety in preclinical studies to determine its potential as a therapeutic agent.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged in the development of new polymers, coatings, or other advanced materials.

Mechanism of Action

The mechanism of action of (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-ethoxyphenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-ethoxyphenyl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2S/c1-2-24-17-8-6-15(7-9-17)18(23)22-11-10-21-19(22)25-13-14-4-3-5-16(20)12-14/h3-9,12H,2,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLCUVJZNSOVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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